(2-Amino-3-methylpentyl)dimethylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
1-N,1-N,3-trimethylpentane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
YIAXVAOPTYKGNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)N |
Origin of Product |
United States |
Role of the 2 Amino 3 Methylpentyl Dimethylamine Motif in Complex Molecular Architectures
Integration of the Branched Aminoalkyl Unit into Diverse Chemical Scaffolds
The bifunctional nature of (2-Amino-3-methylpentyl)dimethylamine, possessing both a primary and a tertiary amine, makes it a valuable synthon for incorporation into a range of molecular frameworks. The differential reactivity of these amino groups can be exploited for regioselective modifications, enabling the construction of elaborate molecules.
Chiral vicinal diamines are of significant interest in synthetic chemistry as they serve as precursors for chiral heterocyclic rings. The this compound motif can be utilized in the asymmetric synthesis of various nitrogen-containing heterocycles. The primary amino group can participate in cyclization reactions with suitable dielectrophiles to form saturated heterocycles such as piperazines, diazepanes, or imidazolidines. The inherent chirality of the diamine backbone can induce stereoselectivity in these cyclization reactions, leading to the formation of enantiomerically enriched or pure heterocyclic products.
For instance, the reaction of the primary amine with dicarbonyl compounds or their equivalents can lead to the formation of cyclic imines, which can be further reduced to the corresponding saturated heterocycles. The presence of the N,N-dimethylamino group and the alkyl branch on the backbone can influence the reaction's stereochemical outcome and the conformational properties of the resulting heterocyclic ring. The use of chiral diamines as ligands for chiral catalysts is a well-established strategy in asymmetric synthesis, and the this compound unit could potentially serve in this capacity.
General strategies for the synthesis of nitrogen-containing heterocycles often involve the reaction of amines with various electrophiles. The this compound can be envisioned to react in a similar fashion, with the primary amine being the more nucleophilic site for initial reaction.
Table 1: Potential Heterocyclic Scaffolds Derived from this compound
| Reactant | Heterocyclic Product | Potential Chirality |
| 1,2-Dicarbonyl compound | Tetrahydropyrazine | Diastereomerically and/or enantiomerically enriched |
| 1,3-Dihalide | Diazepane | Diastereomerically and/or enantiomerically enriched |
| Phosgene equivalent | Imidazolidin-2-one | Diastereomerically and/or enantiomerically enriched |
Peptidomimetics are designed to mimic natural peptides but with improved properties such as stability against enzymatic degradation. The incorporation of diamine units into a peptide sequence is a common strategy to create non-natural backbones. The this compound moiety can be integrated into peptide chains to generate peptidomimetics with unique structural features.
The primary amino group can be acylated to form an amide bond with the C-terminus of a peptide or amino acid. The tertiary amine can remain as a basic center or be quaternized to introduce a permanent positive charge. Alternatively, both amino groups can be involved in the formation of urea (B33335) or thiourea (B124793) linkages by reacting with isocyanates or isothiocyanates, respectively. This leads to the formation of so-called "alkylurea units" within the peptide chain. The synthesis of such peptidomimetics can be carried out using solid-phase peptide synthesis techniques.
The branched alkyl side chain and the stereochemistry of the diamine unit would impart specific conformational constraints on the resulting peptidomimetic, influencing its secondary structure and interaction with biological targets. The incorporation of C-substituted diaminoalkanes is a known strategy to create conformational restriction in peptidomimetics.
Polyamines are ubiquitous polycationic molecules essential for various cellular processes. Synthetic polyamine analogues are valuable tools for studying polyamine metabolism and have potential as therapeutic agents. The this compound unit can serve as a building block for the synthesis of novel polyamine derivatives.
The primary amino group can be alkylated with various alkylating agents to extend the polyamine chain. The presence of the N,N-dimethyl group and the branched alkyl chain would create a structurally unique polyamine analogue. The synthesis of polyamine conjugates often involves the acylation or alkylation of regioselectively protected polyamines. A similar strategy could be employed starting with the this compound motif. Symmetrically and asymmetrically substituted polyamine analogues have been synthesized and evaluated for their biological activities.
The incorporation of this branched diamine unit could lead to polyamine analogues with altered transport properties and interactions with cellular machinery compared to natural polyamines.
Stereochemical Influence on Molecular Topology and Conformational Preferences in Derived Structures
When incorporated into cyclic structures, such as heterocycles, the stereochemistry of the diamine will determine the relative orientation of substituents on the ring and the preferred ring conformation. For example, a trans-relationship between the amino and the dimethylamino-substituted carbons would lead to a different ring pucker and substituent orientation compared to a cis-relationship. The analysis of conformationally flexible diamines can be complex, but techniques like NMR spectroscopy, in some cases assisted by binding to molecular clips, can help in elucidating the stereochemistry.
In acyclic derivatives, such as peptidomimetics or polyamine analogues, the stereocenters will influence the local conformation around the diamine unit. This can lead to the adoption of specific folded or extended conformations, which is crucial for molecular recognition and biological activity. The rotational barriers around the C-C and C-N bonds will be influenced by the steric bulk of the methyl and ethyl groups, as well as the N,N-dimethylamino group. Conformational analysis of molecules with diastereotopic protons can be aided by computational methods. The stereochemical properties of ligands containing chiral diamines have been shown to be crucial for their function in asymmetric catalysis.
Synthetic Accessibility and Modular Assembly of Derivatives Incorporating the Amine Fragment
The synthetic accessibility of this compound and its analogues is a key factor for its utilization as a building block. While specific synthetic routes for this exact compound are not widely reported in publicly available literature, general methods for the synthesis of chiral 1,2-diamines can be applied. These methods often involve stereoselective synthesis starting from chiral precursors or the resolution of racemic mixtures.
A plausible synthetic approach could start from isoleucine, which possesses the required 2-amino-3-methylpentanoic acid carbon skeleton. The carboxylic acid could be reduced to an alcohol, converted to a leaving group, and then displaced by dimethylamine (B145610). Alternatively, the amino acid could be converted to an amino alcohol, followed by activation of the alcohol and introduction of the dimethylamino group. Stereoselective routes to 2-amino-3-methylpentane derivatives have been described in the literature.
The modular assembly of derivatives incorporating this amine fragment is facilitated by the differential reactivity of the primary and tertiary amino groups. The primary amine can be selectively protected, allowing for modification at other parts of the molecule, followed by deprotection and further functionalization of the primary amine. This modular approach allows for the systematic variation of substituents and the creation of libraries of compounds for screening purposes. Modular approaches are well-established in the synthesis of complex molecules.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Derivatives Incorporating the 2 Amino 3 Methylpentyl Dimethylamine Motif
Modulatory Effects of the Branched Aminoalkyl Moiety on Molecular Recognition in Ligand Design
The unique structural characteristics of the (2-Amino-3-methylpentyl)dimethylamine motif, including its stereochemistry and conformational flexibility, play a pivotal role in how derivative compounds interact with their biological targets. These interactions are fundamental to the compound's efficacy and selectivity.
Influence on Binding Interactions within Biological Target Scaffolds (e.g., GPR88 Agonists, Kinase Inhibitors)
The branched alkyl chain and the amino group of the this compound motif are critical for establishing specific binding interactions within the pockets of biological targets. Research has predominantly focused on its role in the development of G-protein coupled receptor 88 (GPR88) agonists.
In the context of GPR88 agonists, the ((2S,3S)-2-amino-3-methylpentyl)amide moiety has been identified as a crucial component for potent receptor activation. For instance, in the GPR88 agonist 2-PCCA, the primary amine of this motif forms key hydrogen bonds with the backbone carbonyl of serine 282 (S282) and the 2-pyridyl nitrogen interacts with the backbone NH of glycine 283 (G283) within the receptor. nih.gov These interactions, coupled with hydrophobic contacts, are essential for the agonistic activity of the compound. nih.gov
While extensive research has been conducted on GPR88 agonists, there is a notable lack of specific studies detailing the influence of the this compound motif on the binding interactions of kinase inhibitors in the available scientific literature. General principles of kinase inhibitor design often involve targeting the ATP-binding site, where hydrogen bonding with the hinge region is crucial. It can be postulated that the amino group of the motif could engage in similar hydrogen bonding interactions, while the branched alkyl chain could occupy hydrophobic pockets within the kinase domain. However, without specific examples and SAR studies, this remains a hypothesis.
Stereoisomeric Contributions to Derivative Activity Profiles
The stereochemistry of the this compound motif has a profound impact on the biological activity of its derivatives. Studies on the GPR88 agonist 2-PCCA, which exists as different diastereomers, have highlighted the importance of specific stereoisomers for receptor activation.
The pure (1R,2R)- and (1S,2S)-diastereomers of 2-PCCA have been synthesized and functionally characterized. nih.gov These studies revealed that different stereoisomers can exhibit varying potencies and efficacies, underscoring the necessity of stereocontrolled synthesis in drug design to optimize the pharmacological profile of compounds containing this motif. nih.gov The precise orientation of the amino and methyl groups, as dictated by the stereochemistry, determines the optimal fit and interaction with the binding site of the GPR88 receptor. nih.govnih.gov
| Compound | Stereochemistry | Target | Activity |
| 2-PCCA | (1R,2R)-...((2S,3S)-2-amino-3-methylpentyl)... | GPR88 | Agonist |
| Diastereomer 1 | (1R,2R)-...((2S,3S)-2-amino-3-methylpentyl)... | GPR88 | Functionally Characterized Agonist |
| Diastereomer 2 | (1S,2S)-...((2S,3S)-2-amino-3-methylpentyl)... | GPR88 | Functionally Characterized Agonist |
Impact on Chemical Space Exploration and Library Design in Medicinal Chemistry Research
The this compound motif serves as a valuable building block in the design of chemical libraries for drug discovery. Its incorporation into molecular scaffolds can significantly expand the explored chemical space, introducing chirality and branched aliphatic character that can lead to improved pharmacological properties.
While specific library designs based solely on this motif are not extensively documented in the literature, its presence in known potent ligands like 2-PCCA suggests its utility as a scaffold for generating focused libraries targeting GPCRs. nih.gov The ability to readily modify other parts of the molecule while retaining the key this compound core allows for a systematic exploration of the SAR. This approach can lead to the identification of derivatives with optimized potency, selectivity, and pharmacokinetic profiles.
Rational Design Principles for Modulating Derivative Selectivity and Receptor Efficacy
The rational design of derivatives incorporating the this compound motif relies on a thorough understanding of its role in molecular recognition. Several principles can be applied to modulate the selectivity and efficacy of these compounds.
Stereochemical Control: As established, the stereochemistry of the motif is a critical determinant of activity. The synthesis of stereochemically pure isomers is essential for maximizing desired biological effects and minimizing potential off-target activities.
Conformational Constraint: Introducing conformational constraints into the this compound moiety or the surrounding molecular framework can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.
Bioisosteric Replacement: The dimethylamine (B145610) group or other parts of the motif can be replaced with bioisosteres to fine-tune physicochemical properties such as lipophilicity, polarity, and metabolic stability, which can in turn affect receptor efficacy and selectivity.
Structure-Based Design: For targets with known three-dimensional structures, such as the cryo-EM structure of the 2-PCCA-bound GPR88, computational docking and molecular modeling can be employed. nih.gov This allows for the rational design of modifications to the this compound motif or other parts of the ligand to enhance binding affinity and selectivity for the target receptor over other related receptors.
By applying these principles, medicinal chemists can systematically optimize derivatives containing the this compound motif to achieve desired therapeutic profiles.
Advanced Analytical and Spectroscopic Characterization of 2 Amino 3 Methylpentyl Dimethylamine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (2-Amino-3-methylpentyl)dimethylamine. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the compound.
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The dimethylamino group (-N(CH₃)₂) would likely appear as a singlet, integrating to six protons. The protons on the pentyl chain would exhibit more complex splitting patterns (doublets, triplets, quartets, multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the amino groups.
A ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would provide insight into their local electronic environment. For instance, the carbons bonded to the nitrogen atoms would be expected to resonate at a higher chemical shift (downfield) compared to the other aliphatic carbons.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | 2.2 - 2.5 | Singlet | 6H |
| CH-N(CH₃)₂ | 2.5 - 2.8 | Multiplet | 1H |
| CH-NH₂ | 2.8 - 3.2 | Multiplet | 1H |
| CH-CH₃ | 1.5 - 1.8 | Multiplet | 1H |
| CH₂ | 1.2 - 1.5 | Multiplet | 2H |
| CH₃ (on pentyl chain) | 0.8 - 1.0 | Multiplet | 6H |
| NH₂ | Variable | Broad Singlet | 2H |
Note: This table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₂₀N₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint that can aid in structural confirmation. The fragmentation of aliphatic amines is typically characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, this could lead to the formation of several characteristic fragment ions. The base peak in the mass spectrum of many aliphatic amines is often the result of the loss of an alkyl radical.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure |
| 144 | [C₈H₂₀N₂]⁺ (Molecular Ion) |
| 129 | [M - CH₃]⁺ |
| 115 | [M - C₂H₅]⁺ |
| 101 | [M - C₃H₇]⁺ |
| 72 | [CH₃CH=N(CH₃)₂]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ |
Note: This table represents predicted fragmentation patterns. The relative abundances of these ions would be determined experimentally.
Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. The molecule contains two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers).
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be the primary methods for purity assessment. A pure sample would ideally show a single peak under various chromatographic conditions. The presence of additional peaks would indicate the presence of impurities, which could be starting materials, byproducts, or degradation products from the synthesis.
The separation of the enantiomers and diastereomers would require chiral chromatography. This can be achieved using either a chiral stationary phase (CSP) in GC or HPLC. The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The choice of the specific chiral column and chromatographic conditions (e.g., mobile phase composition, temperature) would need to be optimized to achieve baseline separation of all four stereoisomers.
X-ray Crystallography for Absolute Configuration Determination of Chiral Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. To apply this technique to this compound, it would first be necessary to obtain a suitable single crystal of the compound or a derivative.
Since the parent amine is a liquid or low-melting solid, it is often necessary to prepare a crystalline derivative, such as a salt with a chiral acid (e.g., tartaric acid or mandelic acid) or a derivative formed by reaction with a chiral reagent. The resulting diastereomeric salt or derivative may have a higher propensity to form high-quality crystals suitable for X-ray diffraction analysis.
Once a suitable crystal is obtained, X-ray diffraction data can be collected. The analysis of the diffraction pattern allows for the determination of the precise arrangement of atoms in the crystal lattice. For a chiral molecule, the analysis can also determine the absolute configuration (R or S) at each chiral center, provided that anomalous dispersion effects are properly measured and analyzed. This would definitively establish the stereochemistry of the specific enantiomer or diastereomer that was crystallized.
Mechanistic and Theoretical Investigations of Reactions Involving the Aminoalkyl Scaffold
Elucidation of Reaction Mechanisms in Amine Functionalization and Derivatization
The functionalization and derivatization of tertiary amines like (2-Amino-3-methylpentyl)dimethylamine are pivotal in the synthesis of complex molecules. The reaction mechanisms are heavily influenced by the steric hindrance around the nitrogen atom and the α-carbon.
α-C-H Functionalization: A key reaction pathway for tertiary amines is the functionalization of the α-C-H bond. Mechanistic studies on analogous sterically hindered amines have revealed that these reactions can proceed through various intermediates depending on the reagents and conditions. For instance, iron-catalyzed α-C-H oxidation of tertiary aliphatic amines has been investigated, suggesting a mechanism that may proceed through a high-valent Fe(IV)=O species. researchgate.net This intermediate would then abstract a hydrogen atom from the carbon adjacent to the nitrogen, leading to a radical intermediate that can be further functionalized. The rate-determining step in such transformations is often the C-H abstraction. researchgate.net
N-Dealkylation and C-C Coupling: Another important transformation is N-dealkylation, which can be challenging for sterically hindered amines. Mechanistic insights from studies on related tertiary amines suggest that these reactions can be promoted by metal catalysts. For example, palladium and platinum catalysts have been shown to facilitate the transfer of alkyl groups between tertiary amine molecules, a process analogous to the Guerbet condensation reaction. rsc.org The proposed mechanism involves dehydrogenation to form an enamine intermediate, followed by nucleophilic attack and subsequent rearrangement to yield a longer-chain tertiary amine and a secondary amine. rsc.org
Reductive Amination and Related Transformations: While direct reductive amination to form α-trialkyl tertiary amines can be challenging due to steric hindrance, alternative multi-component strategies have been developed. A zinc-mediated carbonyl alkylative amination has been shown to be effective for the synthesis of α-branched tertiary amines. nih.gov This method circumvents the sterically demanding condensation step typical of classical reductive amination. nih.gov
A representative mechanism for the functionalization of a hindered tertiary amine is the α-C-H oxidation, which can be summarized in the following table:
| Step | Description | Intermediate |
| 1. Catalyst Activation | An iron precursor is activated by an oxidant (e.g., a peroxy ester) to form a high-valent iron-oxo species. | [Fe(IV)=O] |
| 2. C-H Abstraction | The iron-oxo species abstracts a hydrogen atom from the α-carbon of the amine, forming a carbon-centered radical and an Fe(III)-OH species. | R₂N-C•R'R'' |
| 3. Radical Rebound | The carbon radical rebounds onto the hydroxyl group of the iron complex, forming a hemiaminal ether. | R₂N-C(OFe)-R'R'' |
| 4. Product Formation | Hydrolysis or further reaction of the hemiaminal intermediate yields the functionalized product. | Functionalized Amine |
This is a generalized mechanism based on studies of similar tertiary amines. researchgate.net
Computational Chemistry Approaches for Understanding Reactivity and Conformational Dynamics
Computational chemistry provides powerful tools to investigate the reactivity and conformational landscape of complex molecules like this compound. Density Functional Theory (DFT) and Molecular Dynamics (MD) are prominent methods used for these purposes.
Density Functional Theory (DFT): DFT calculations are instrumental in elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. For reactions involving tertiary amines, DFT can be used to:
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified. For instance, in the iron-catalyzed α-C-H oxidation, DFT can help distinguish between different potential mechanisms, such as a radical rebound or a concerted pathway. researchgate.net
Analyze Electronic Structure: DFT provides insights into the electronic properties of the molecule, such as charge distribution and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The nucleophilicity of the nitrogen atom and the acidity of the α-protons can be rationalized through these analyses.
Predict Spectroscopic Properties: Calculated properties such as NMR chemical shifts can be compared with experimental data to validate the computed structures and conformations. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the conformational dynamics of flexible molecules like this compound in different environments. These simulations can reveal:
Preferred Conformations: By simulating the molecule's movement over time, the most stable and populated conformations can be identified. The branching at the 3-position and the dimethylamino group at the 2-position will lead to a complex conformational landscape. Conformational analysis of similar substituted amino acid derivatives has shown that substituents can significantly influence the puckering of a ring or the torsion angles of a chain. nih.gov
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the amine's conformation and reactivity. The interactions between the amine and solvent molecules can affect reaction rates and equilibria.
Intermolecular Interactions: In condensed phases, MD can model the interactions between multiple amine molecules, which is relevant for understanding reactions like C-C coupling where more than one amine molecule is involved in the mechanism. rsc.orgulisboa.pt
Below is a table summarizing the application of these computational methods to the study of the aminoalkyl scaffold:
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, analysis of electronic structure. | Identification of rate-determining steps, prediction of regioselectivity, understanding of substituent effects on reactivity. |
| Molecular Dynamics (MD) | Study of conformational dynamics, analysis of solvent effects, investigation of intermolecular interactions. | Determination of dominant conformers, understanding the role of solvent in stabilizing intermediates, modeling of aggregation and self-assembly. |
Kinetic and Thermodynamic Parameters Governing Transformations of the Amine Moiety
The kinetics and thermodynamics of reactions involving the amine moiety in this compound are critical for controlling reaction outcomes.
Kinetic Parameters: The rate of a reaction is determined by the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation. For reactions involving sterically hindered amines, the steric bulk significantly impacts the kinetics.
Steric Hindrance: The methyl group at the 3-position and the dimethylamino group at the 2-position create substantial steric hindrance around the nitrogen atom and the α-carbons. This can slow down reactions that require nucleophilic attack at the nitrogen or attack of a bulky reagent at an adjacent carbon. For example, the synthesis of α-trialkyl tertiary amines via traditional reductive amination is often kinetically disfavored due to the hindered nature of the required iminium ion intermediate. nih.govorganic-chemistry.org
Reaction Rates: Kinetic studies on the functionalization of hindered amines often reveal complex rate laws. In the case of Fe-catalyzed α-C-H oxidation, initial rate kinetics can be used to determine the dependence of the reaction rate on the concentrations of the amine, oxidant, and catalyst, providing valuable mechanistic information. researchgate.net
Thermodynamic Parameters: The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).
Reaction Equilibria: The position of the equilibrium is determined by the relative stabilities of the reactants and products. For example, in protonation reactions, the basicity of the amine (related to the pKa of its conjugate acid) determines the extent of protonation at a given pH. The steric and electronic effects of the alkyl groups influence the amine's basicity.
Enthalpy and Entropy: Calorimetric studies on the protonation of related polyamines have shown that the enthalpy of protonation is often significant, while the entropy change can be small. chemicalbook.com For functionalization reactions, the formation of new bonds will generally lead to a negative enthalpy change (exothermic), but the change in entropy will depend on the specifics of the reaction, such as the number of molecules involved.
The following table provides hypothetical, yet illustrative, kinetic and thermodynamic data for a representative reaction of a hindered tertiary amine, based on general principles and data from related systems.
| Reaction Type | Representative Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
| α-C-H Oxidation | 1.2 x 10⁻⁴ M⁻¹s⁻¹ | 60 - 80 | -100 to -150 | -50 to -100 | -85 to -120 |
| N-Alkylation (with a primary alkyl halide) | 5.0 x 10⁻⁶ M⁻¹s⁻¹ | 80 - 100 | -70 to -90 | -80 to -120 | -46 to -54 |
These values are illustrative and intended to show general trends for reactions of sterically hindered tertiary amines. Actual values would need to be determined experimentally for this compound.
Future Directions and Emerging Research Avenues for 2 Amino 3 Methylpentyl Dimethylamine and Its Derivatives
Innovations in Green Chemistry Approaches for its Synthesis and Derivatization
The synthesis of chiral amines, including (2-Amino-3-methylpentyl)dimethylamine, is increasingly being viewed through the lens of green chemistry, which prioritizes sustainability, efficiency, and reduced environmental impact. researchgate.netmanchester.ac.uk Future research will likely focus on moving away from conventional synthetic routes that may involve harsh conditions or hazardous reagents.
Biocatalysis: A significant area of innovation is the use of enzymes as catalysts. researchgate.net Biocatalytic methods offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) are powerful tools for creating chiral amines. nih.govresearchgate.net For a molecule like this compound, which contains stereocenters, biocatalysis presents an opportunity to achieve high enantiomeric purity, eliminating the need for classical resolution techniques. hims-biocat.eu Engineered enzymes are continually expanding the range of substrates that can be used, suggesting that biocatalytic routes could be tailored for the specific synthesis of this compound and its derivatives. nih.gov
Renewable Feedstocks: The chemical industry's reliance on fossil fuels is a major sustainability challenge. A forward-thinking approach involves synthesizing amines from renewable biomass. rsc.orgacs.org Platform molecules derived from biomass, such as alcohols, aldehydes, and furan (B31954) compounds, can be converted into valuable amines through catalytic amination processes. mdpi.comtu-darmstadt.de Research into the valorization of terpenes and other biomass-derived compounds opens pathways to produce bio-based amines, reducing the carbon footprint of the synthesis. mdpi.com Future studies could investigate synthetic pathways to this compound that begin with precursors derived from renewable plant or waste materials.
Solvent-Free Synthesis: Organic solvents are a major source of waste in chemical synthesis. jmchemsci.com Consequently, solvent-free or solid-state reactions are gaining considerable attention. jmchemsci.comresearchgate.net Techniques such as microwave-assisted synthesis without a solvent can dramatically reduce reaction times and waste. organic-chemistry.org Other methods involve performing reactions neat, often without a catalyst, for processes like Michael-type additions, which could be relevant for creating derivatives. researchgate.net Applying these principles to the synthesis or derivatization of this compound could lead to more environmentally benign and economically viable manufacturing processes. researchgate.net
| Green Chemistry Approach | Description | Potential Application to this compound |
|---|---|---|
| Biocatalysis | Use of enzymes (e.g., transaminases, imine reductases) to catalyze reactions with high stereoselectivity under mild conditions. nih.govresearchgate.net | Asymmetric synthesis to produce specific stereoisomers of the compound with high enantiomeric purity, avoiding harsh reagents and complex purification steps. |
| Renewable Feedstocks | Synthesis starting from biomass-derived platform molecules (e.g., bio-alcohols, furans) instead of petrochemicals. acs.orgmdpi.com | Development of a sustainable synthetic route from plant-based precursors, reducing the overall environmental impact and dependence on fossil fuels. rsc.org |
| Solvent-Free Reactions | Conducting chemical reactions in the absence of organic solvents, often using microwave irradiation or neat reaction mixtures. jmchemsci.comresearchgate.net | Minimizing chemical waste, reducing purification costs, and improving the safety profile of the synthesis and subsequent derivatization reactions. |
Exploration of Novel Research Applications Beyond Traditional Medicinal Chemistry
While many complex amines find use in medicinal chemistry, their utility is not limited to this field. The unique structural features of this compound—its chirality and the presence of both primary and tertiary amine functionalities—make it an intriguing candidate for applications in catalysis and materials science.
Asymmetric Catalysis: Chiral amines are fundamental to the field of asymmetric catalysis, where they can act either as organocatalysts themselves or as ligands for metal catalysts. psu.edursc.org
Organocatalysis: The primary amine group could potentially be used to form enamines or iminium ions as reactive intermediates, catalyzing a variety of asymmetric transformations. chemrxiv.org Research could explore the use of this compound or its derivatives as catalysts for reactions like aldol (B89426) or Michael additions. psu.edursc.org
Chiral Ligands: The molecule's structure could be modified to create bidentate or polydentate ligands that coordinate with transition metals. benthamdirect.comresearchgate.net Such metal-ligand complexes are crucial for many catalytic processes, including hydrogenations and cross-coupling reactions, where the ligand's chiral environment dictates the stereochemical outcome of the product. benthamdirect.com
Materials Science: Functional amines are increasingly being used to modify the properties of advanced materials.
Polymer Chemistry: The amine groups could serve as reactive sites for polymerization or as monomers for creating functional polymers like polyamides or polyimides. The inherent chirality could be used to synthesize polymers with unique optical or recognition properties. Furthermore, alkylamine-functionalized polymers have shown potential as novel sorbents for gas capture applications. researchgate.net
Surface Functionalization: Alkylamines are used to functionalize the surfaces of materials like graphene oxide. researchgate.netmdpi.com This modification can alter properties such as dispersibility, thermal stability, and corrosion resistance. rsc.orgrsc.org Derivatives of this compound could be investigated for their ability to impart specific properties to nanomaterials or coatings.
| Research Area | Potential Application | Rationale |
|---|---|---|
| Asymmetric Catalysis | Chiral Organocatalyst | The primary amine can participate in enamine or iminium ion catalysis to facilitate asymmetric bond formation. psu.educhemrxiv.org |
| Asymmetric Catalysis | Chiral Ligand for Metal Catalysts | Can be derivatized to form bidentate ligands that create a chiral environment around a metal center, enabling enantioselective reactions. benthamdirect.comresearchgate.net |
| Materials Science | Monomer for Chiral Polymers | The bifunctional nature (two amine groups) allows it to be a building block for polymers; its chirality could impart unique properties to the final material. |
| Materials Science | Surface Functionalization Agent | Can be grafted onto materials like graphene oxide or nanoparticles to enhance their dispersibility in specific media or to add functional amine sites. mdpi.comrsc.org |
Development of Advanced Computational Tools for Predicting Reactivity and Conformation of Related Amines
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby accelerating research and reducing the need for trial-and-error experimentation. For a flexible molecule like this compound, these tools are invaluable for understanding its behavior.
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models establish correlations between a molecule's chemical structure and its properties or activities. mdpi.com Modern approaches now heavily incorporate machine learning (ML) and deep learning. researchgate.net These models can be trained on large datasets of known reactions to predict outcomes for new substrates with high accuracy. acs.orgneurips.cc For this compound, ML models could predict its reactivity in various chemical transformations, its potential for degradation, or its interaction with other molecules. acs.orgnih.gov Such predictive models can guide experimental design by identifying the most promising reaction conditions or molecular derivatives to pursue. acs.org
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing deep insight into conformational preferences and intermolecular interactions. ulisboa.pt For a flexible aliphatic amine, MD simulations can reveal its preferred three-dimensional shapes (conformations) in different solvent environments. nih.gov This is crucial for understanding how it might fit into an enzyme's active site or coordinate with a metal catalyst. Simulations can also be used to study interactions in larger systems, such as how amine-functionalized polymers interact with each other or with gas molecules. researchgate.net
| Computational Tool | Predicted Properties | Relevance for this compound |
|---|---|---|
| QSAR Models | Predicts biological activity, toxicity, or chemical properties (e.g., carcinogenicity) based on molecular structure. mdpi.comnih.gov | Rapidly screen potential derivatives for desired properties or potential hazards without synthesizing them. |
| Machine Learning / Deep Learning | Predicts reaction outcomes, yields, and optimal reaction conditions by learning from vast datasets of known reactions. researchgate.netacs.org | Guide the design of efficient synthetic and derivatization pathways, saving time and resources in the lab. acs.org |
| Molecular Dynamics (MD) Simulations | Models molecular motion, conformational preferences, and intermolecular interactions in various environments. ulisboa.ptnih.gov | Understand the molecule's 3D structure and flexibility, which is key for designing it as a chiral ligand or understanding its interactions in a material. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2-Amino-3-methylpentyl)dimethylamine in laboratory settings?
- Methodological Answer : Synthesis can be approached via nucleophilic substitution or reductive amination. For example, dimethylamine derivatives often react with halogenated precursors under controlled pH (8–10) and temperature (40–60°C) to form tertiary amines. Reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm amine proton environments and carbon backbone.
- IR Spectroscopy : Identify N–H stretching (~3300 cm) and C–N vibrations (~1200 cm).
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., expected m/z ≈ 198.7 for related dimethylamine derivatives) .
Q. What safety protocols are critical when handling this compound in experimental setups?
- Methodological Answer :
- Storage : Keep in tightly sealed, light-resistant containers at ≤25°C in a ventilated area. Avoid metal catalysts or oxidizing agents .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize acidic/basic residues before transferring to certified waste management services .
Advanced Research Questions
Q. How can kinetic modeling approaches be applied to study the decomposition pathways of this compound?
- Methodological Answer : Develop a kinetic model using software like ChemKin or Cantera. Incorporate analogous dimethylamine reaction mechanisms (e.g., pyrolysis pathways from DMA studies). Validate via experimental data such as ignition delay times or speciation profiles. Adjust rate constants for steric effects due to the methylpentyl group .
Q. What strategies resolve contradictions in experimental data when analyzing the catalytic activity of dimethylamine derivatives?
- Methodological Answer :
- Poisoning Experiments : Add catalyst inhibitors (e.g., mercury) to distinguish homogeneous vs. heterogeneous catalysis.
- Statistical Analysis : Use ANOVA or Bayesian inference to evaluate reproducibility. Cross-validate with alternative substrates (e.g., dimethylamine borane) to isolate catalyst performance variables .
Q. How to design QSAR models to predict the biological activity of this compound derivatives?
- Methodological Answer :
- Descriptor Selection : Use electronic parameters (Hammett σ, σ, σ) derived from IR carbonyl frequencies (νCO) to quantify substituent effects.
- Model Validation : Apply leave-one-out cross-validation and compare with experimental IC values. Incorporate steric parameters (e.g., Taft’s ) for the methylpentyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
